(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride
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Overview
Description
(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen atoms in a six-membered ring. This particular compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides under basic conditions . This reaction proceeds through a sequence of coupling, cyclization, and reduction steps to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of chiral catalysts or auxiliaries can ensure the production of the desired enantiomer with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its interactions with molecular targets, affecting binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the carboxylic acid group.
N-methylmorpholine: Similar structure but lacks the carboxylic acid group.
6-methylmorpholine-3-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness
(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a hydrochloride salt. This combination of features can influence its solubility, reactivity, and interactions in various chemical and biological systems .
Properties
CAS No. |
1820575-53-8 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3R,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 |
InChI Key |
MXADEJLMYVKMKS-UYXJWNHNSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C(=O)O.Cl |
Canonical SMILES |
CC1CNC(CO1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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